Cas no 177859-53-9 ((1S)-1-cycloheptylethan-1-amine hydrochloride)

(1S)-1-cycloheptylethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (1S)-1-cycloheptylethan-1-amine hydrochloride
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(1S)-1-cycloheptylethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134925-10.0g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 10g |
$5283.0 | 2023-05-20 | |
Enamine | EN300-134925-5.0g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 5g |
$3562.0 | 2023-05-20 | |
Enamine | EN300-134925-0.25g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.25g |
$607.0 | 2023-05-20 | |
Enamine | EN300-134925-2.5g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 2.5g |
$2408.0 | 2023-05-20 | |
TRC | S201930-10mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
Chemenu | CM407856-100mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95%+ | 100mg |
$389 | 2023-03-26 | |
Chemenu | CM407856-1g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95%+ | 1g |
$1074 | 2023-03-26 | |
Enamine | EN300-134925-0.05g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 0.05g |
$285.0 | 2023-05-20 | |
Aaron | AR01A7NI-10g |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95% | 10g |
$7290.00 | 2023-12-14 | |
Enamine | EN300-134925-10000mg |
(1S)-1-cycloheptylethan-1-amine hydrochloride |
177859-53-9 | 95.0% | 10000mg |
$5283.0 | 2023-09-30 |
(1S)-1-cycloheptylethan-1-amine hydrochloride 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
(1S)-1-cycloheptylethan-1-amine hydrochlorideに関する追加情報
Recent Advances in the Study of (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9)
The compound (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its cycloheptyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
A key area of investigation has been the stereoselective synthesis of (1S)-1-cycloheptylethan-1-amine hydrochloride. Researchers have developed innovative catalytic methods to achieve high enantiomeric purity, which is critical for its pharmacological efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an asymmetric hydrogenation approach using chiral ruthenium catalysts, yielding the desired (S)-enantiomer with over 99% enantiomeric excess (ee). This advancement not only improves the scalability of production but also underscores the importance of stereochemistry in the compound's biological activity.
Pharmacological evaluations have revealed that (1S)-1-cycloheptylethan-1-amine hydrochloride exhibits potent binding affinity to specific neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. In vitro and in vivo studies conducted by a team at the University of Cambridge (2024) demonstrated its efficacy as a modulator of dopamine D2 receptors, suggesting potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's unique cycloheptyl structure appears to confer enhanced blood-brain barrier permeability, a property that has been leveraged in the design of next-generation CNS therapeutics.
Beyond its neurological applications, recent research has explored the compound's utility as a chiral building block in pharmaceutical synthesis. Its rigid cycloheptane ring system has been incorporated into various drug candidates to improve metabolic stability and target selectivity. A 2024 patent application by a major pharmaceutical company disclosed the use of (1S)-1-cycloheptylethan-1-amine hydrochloride as a key intermediate in the synthesis of novel protease inhibitors with potential antiviral activity, highlighting its versatility in drug discovery.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focused on structure-activity relationship (SAR) studies to identify derivatives with improved pharmacokinetic profiles. Additionally, computational modeling approaches are being employed to predict potential off-target effects and optimize dosing regimens. As these investigations progress, (1S)-1-cycloheptylethan-1-amine hydrochloride continues to emerge as a valuable tool compound and potential therapeutic agent in the chemical biology and pharmaceutical landscape.
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